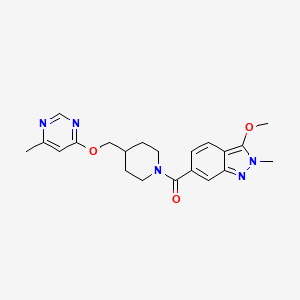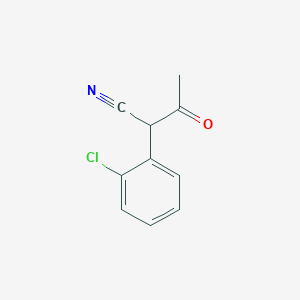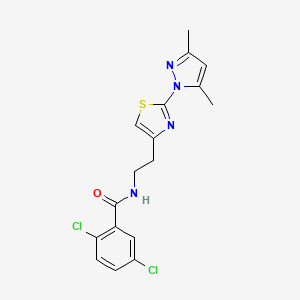
N-(4-fluorophenyl)-2-(6-methyl-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-fluorophenyl)-2-(6-methyl-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide, also known as FMT, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. FMT belongs to the class of quinoline-based compounds and has shown promising results in various studies related to cancer and inflammation.
Scientific Research Applications
Structural and Fluorescence Studies
- Structural Aspects of Isoquinoline Derivatives : A study by Karmakar et al. (2007) investigated the structural aspects of isoquinoline derivatives, focusing on their formation of gels and crystalline salts with different acids. This research also explored the fluorescence properties of these compounds, revealing that host–guest complexes exhibit stronger fluorescence emission at lower wavelengths compared to the parent compound (Karmakar, Sarma, & Baruah, 2007).
Antimicrobial and Antifungal Activities
- Novel Antibacterial Activities of Quinolone Derivatives : A study presented by Kuramoto et al. (2003) designed novel N-1 substituents of naphthyridones and quinolones, showing potent antibacterial activities against both Gram-positive and Gram-negative bacteria. The structural relationship indicated that certain substituents and a distorted orientation of the N-1 aromatic group are crucial for potent antibacterial activity (Kuramoto et al., 2003).
- Antifungal Properties of Morpholin-3-yl-acetamide Derivatives : Bardiot et al. (2015) discovered that 2-(2-oxo-morpholin-3-yl)-acetamide derivatives possess broad-spectrum antifungal agents against Candida and Aspergillus species. Modifications in the compound structure improved plasma stability while maintaining antifungal activity, highlighting their potential as fungicidal agents (Bardiot et al., 2015).
Analgesic and Anti-inflammatory Activities
- Quinazolinyl Acetamides for Pain and Inflammation : Alagarsamy et al. (2015) synthesized and investigated a series of N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamides for their analgesic and anti-inflammatory activities. Among the synthesized compounds, one displayed potent activities and was found to be moderately more effective than diclofenac sodium, with a lower ulcerogenic potential compared to aspirin (Alagarsamy et al., 2015).
properties
IUPAC Name |
N-(4-fluorophenyl)-2-[6-methyl-3-(4-methylphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN2O4S/c1-16-3-10-20(11-4-16)33(31,32)23-14-28(22-12-5-17(2)13-21(22)25(23)30)15-24(29)27-19-8-6-18(26)7-9-19/h3-14H,15H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCYLBKKSBMYHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)C)CC(=O)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

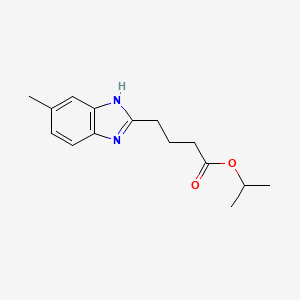
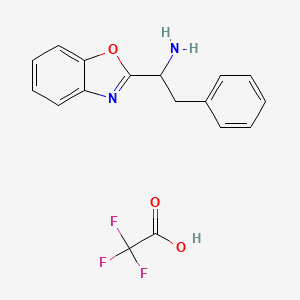

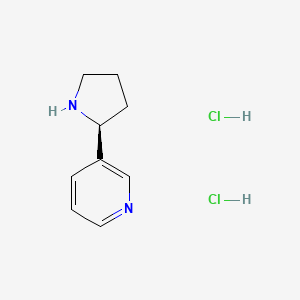
![7-[(4-Benzylpiperidin-1-yl)(pyridin-2-yl)methyl]-5-chloroquinolin-8-ol](/img/structure/B2679286.png)
![3-[4-(ethylthio)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2679289.png)



![2-{[1-(6-Fluoroquinazolin-4-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2679294.png)
![8-(3-chlorobenzyl)-5-methyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine-3-carbonitrile](/img/structure/B2679295.png)
